molecular formula C7H9Cl2NO2S B2992781 5-Chloro-2-methylsulfonylaniline;hydrochloride CAS No. 2490403-78-4

5-Chloro-2-methylsulfonylaniline;hydrochloride

Cat. No.: B2992781
CAS No.: 2490403-78-4
M. Wt: 242.11
InChI Key: CQWFLMSLRWHBLV-UHFFFAOYSA-N
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Description

5-Chloro-2-methylsulfonylaniline hydrochloride (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a benzene ring substituted with a chlorine atom at position 5 and a methylsulfonyl (-SO₂CH₃) group at position 2, with a hydrochloride salt counterion. The compound’s molecular formula is inferred as C₇H₈ClNO₂S·HCl (assuming methylsulfonyl substitution), though discrepancies exist in the evidence. For instance, describes a structurally similar compound, 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C₇H₈ClNS·HCl; SMILES: CSC1=C(C=C(C=C1)Cl)N), which contains a methylsulfanyl (-SCH₃) group instead of methylsulfonyl .

Properties

IUPAC Name

5-chloro-2-methylsulfonylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFLMSLRWHBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylsulfonylaniline;hydrochloride involves several steps. One common method includes the reaction of 5-Chloro-2-methylaniline with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylsulfonylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-methylsulfonylaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylsulfonylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Specific Comparisons

5-Chloro-2-phenylaniline Hydrochloride (CAS: 65078-79-7)
  • Structure : Features a chlorine at position 5 and a phenyl group (-C₆H₅) at position 2.
  • Molecular Formula : C₁₂H₁₁Cl₂N (MW: 240.13 g/mol) .
  • Key Differences : The phenyl group introduces steric bulk and π-π interactions, enhancing hydrophobicity compared to the methylsulfonyl/sulfanyl variants. This may reduce water solubility but improve lipid membrane permeability.
5-Fluoro-2-methanesulfonyl-benzylamine Hydrochloride (CAS: 1192347-84-4)
  • Structure : Substituted with fluorine (position 5) and methanesulfonyl (-SO₂CH₃) at position 2, with a benzylamine backbone.
  • Molecular Formula: C₈H₁₀ClFNO₂S (MW: 247.69 g/mol) .
  • Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect may influence electronic properties and metabolic stability.
5-Chloro-2-methylaniline (CAS: Not provided)
  • Structure : Chlorine at position 5 and a methyl group (-CH₃) at position 2.
  • Molecular Formula : C₇H₈ClN (MW: 141.6 g/mol) .
2-Fluoro-5-methoxybenzylamine Hydrochloride (CAS: 1134508-37-4)
  • Structure : Fluorine (position 2), methoxy (-OCH₃; position 5), and a benzylamine group.
  • Molecular Formula: C₈H₁₁ClFNO (MW: 191.63 g/mol) .
  • Key Differences : The methoxy group enhances electron density on the ring, while fluorine’s electronegativity may alter reactivity. The benzylamine moiety distinguishes it from aniline-based structures.

Structural and Physicochemical Data Table

Compound Name Substituents (Position 2/5) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Chloro-2-methylsulfonylaniline HCl -SO₂CH₃ / -Cl C₇H₈ClNO₂S·HCl (Inferred) ~226.1 (Theoretical) High polarity (sulfonyl), moderate solubility
5-Chloro-2-(methylsulfanyl)aniline HCl -SCH₃ / -Cl C₇H₉Cl₂NS 209.97 Moderate polarity (sulfide), lipophilic
5-Chloro-2-phenylaniline HCl -C₆H₅ / -Cl C₁₂H₁₁Cl₂N 240.13 Hydrophobic (phenyl), low aqueous solubility
5-Fluoro-2-methanesulfonyl-benzylamine HCl -SO₂CH₃ / -F C₈H₁₀ClFNO₂S 247.69 High solubility (sulfonyl), electron-deficient ring
5-Chloro-2-methylaniline -CH₃ / -Cl C₇H₈ClN 141.6 Low molecular weight, hydrophobic

Implications of Structural Variations

  • Sulfanyl (-SCH₃) groups are weakly electron-donating, while phenyl (-C₆H₅) groups delocalize electrons via resonance .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. Sulfonyl derivatives (e.g., ) exhibit higher solubility than sulfanyl or alkyl-substituted analogues due to polar interactions .
  • Bioactivity : Sulfur-containing substituents (sulfonyl/sulfanyl) may influence binding to biological targets (e.g., enzymes or receptors), while halogens (Cl, F) enhance metabolic stability and lipophilicity .

Biological Activity

5-Chloro-2-methylsulfonylaniline;hydrochloride (CAS No. 2490403-78-4) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 5-chloro-2-methylaniline with sulfonyl chloride, typically in the presence of a base such as triethylamine and a solvent like dichloromethane. The final product is obtained by treating the resultant compound with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation .

In Vitro Studies

A study published in a peer-reviewed journal highlighted the pharmacokinetic profile of this compound, detailing its solubility and metabolic stability. The compound was shown to have a favorable LogD value, indicating good membrane permeability which is essential for drug development .

In Vivo Studies

In vivo experiments conducted on animal models have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of human cancers. The treatment resulted in significant reductions in tumor size without severe adverse effects, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
5-Chloro-2-methylaniline Lacks sulfonyl groupModerate antimicrobial properties
2-Methylsulfonylaniline Similar structure but without chlorineLower antioxidant activity
5-Chloro-2-aminotoluene Similar structure without sulfonyl groupLimited biological applications

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